molecular formula C11H12N4 B1528150 1-Butyl-1,2,3-benzotriazole-5-carbonitrile CAS No. 1403483-83-9

1-Butyl-1,2,3-benzotriazole-5-carbonitrile

Cat. No. B1528150
M. Wt: 200.24 g/mol
InChI Key: NBRSBMDPPDQTNK-UHFFFAOYSA-N
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Description

1-Butyl-1,2,3-benzotriazole-5-carbonitrile is an organic compound with the molecular formula C11H12N4 . It has a molecular weight of 200.24 .


Molecular Structure Analysis

The InChI code for 1-Butyl-1,2,3-benzotriazole-5-carbonitrile is 1S/C11H12N4/c1-2-3-6-15-11-5-4-9(8-12)7-10(11)13-14-15/h4-5,7H,2-3,6H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 200.24 . Its IUPAC name is 1-butyl-1H-1,2,3-benzotriazole-5-carbonitrile . The InChI key is NBRSBMDPPDQTNK-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Active Esters : Benzotriazole derivatives have been utilized in the synthesis of active esters for peptide coupling. A study by Mahmoud et al. (2005) investigated 3-{[1′-(tert-Butyloxycarbonylamino)ferrocen-1-yl]carbonyl}benzotriazole 1-oxide, a compound related to benzotriazole, demonstrating its role in forming urethane bonds in peptide synthesis (Mahmoud et al., 2005).

  • Efficient Synthesis from CO2 : Lu et al. (2014) explored the synthesis of quinazoline-2,4(1H,3H)-diones from CO2 using ionic liquids, including 1-butyl-3-methylimidazolium acetate, demonstrating the potential of benzotriazole derivatives in green chemistry applications (Lu et al., 2014).

Environmental Science and Pollution

  • Biotransformation in Wastewater : Huntscha et al. (2014) investigated the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, identifying major transformation products and highlighting the environmental relevance of these compounds (Huntscha et al., 2014).

  • Occurrence in Municipal Wastewater : Reemtsma et al. (2010) studied the occurrence and removal of benzotriazoles in municipal wastewater, finding that traditional wastewater treatment processes do not completely eliminate these compounds, posing a challenge for environmental management (Reemtsma et al., 2010).

Materials Science

  • Corrosion Inhibition : Frignani et al. (1999) explored the use of 1,2,3-benzotriazole and its derivatives as inhibitors of copper corrosion, highlighting the influence of the alkyl chain length on their effectiveness (Frignani et al., 1999).

  • Protective Action Against Copper Corrosion : Tommesani et al. (1997) investigated the inhibiting effects of various benzotriazole derivatives on copper corrosion, emphasizing the role of hydrophobic effects in their protective action (Tommesani et al., 1997).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-butylbenzotriazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4/c1-2-3-6-15-11-5-4-9(8-12)7-10(11)13-14-15/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRSBMDPPDQTNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C=C2)C#N)N=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-1,2,3-benzotriazole-5-carbonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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